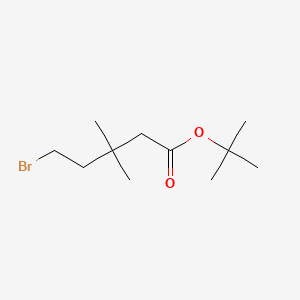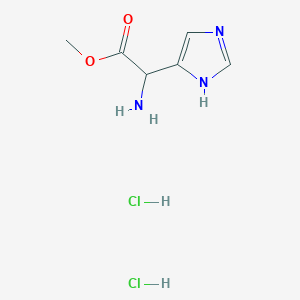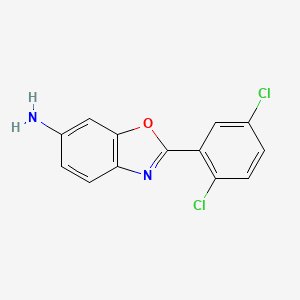
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the dichlorophenyl group in the structure of this compound enhances its chemical reactivity and biological activity, making it a compound of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine typically involves the reaction of 2,5-dichloroaniline with salicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst such as p-toluenesulfonic acid or acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for the addition of reagents and monitoring of the reaction progress can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted benzoxazole derivatives with varying biological activities.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial and viral strains and induce apoptosis in cancer cells.
Medicine: The compound has potential therapeutic applications due to its biological activities. It is being explored as a lead compound for the development of new drugs for the treatment of infectious diseases and cancer.
Industry: In the materials science field, 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Pathways Involved: The compound can affect various cellular pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction. By modulating these pathways, it can induce cell death in cancer cells or inhibit the replication of viruses and bacteria.
相似化合物的比较
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine and 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-7-amine share a similar benzoxazole core structure but differ in the position of the amine group.
Uniqueness: The specific positioning of the amine group in this compound can lead to differences in its chemical reactivity and biological activity compared to its analogs. These differences can be exploited to develop compounds with tailored properties for specific applications.
属性
分子式 |
C13H8Cl2N2O |
|---|---|
分子量 |
279.12 g/mol |
IUPAC 名称 |
2-(2,5-dichlorophenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C13H8Cl2N2O/c14-7-1-3-10(15)9(5-7)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2 |
InChI 键 |
AUAOAFXLBFEEMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)OC(=N2)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
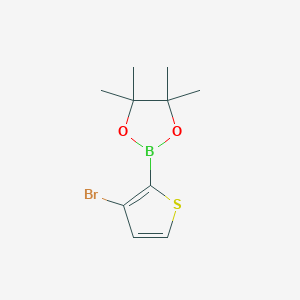
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
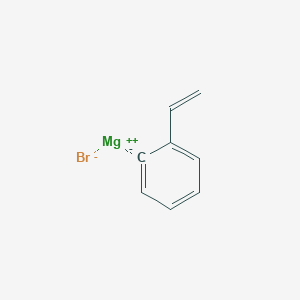
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
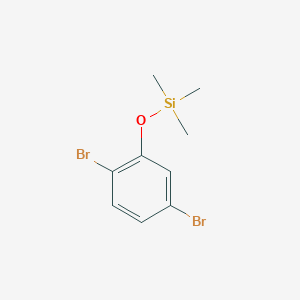
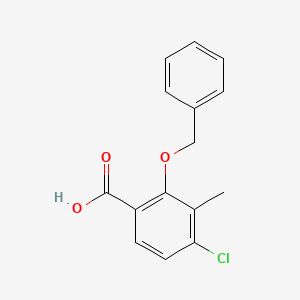

![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)

